molecular formula C10H19N3O B12069664 (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide

(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide

Cat. No.: B12069664
M. Wt: 197.28 g/mol
InChI Key: ZUWYKAFWIAONPN-QMMMGPOBSA-N
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Description

(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide is a chiral compound that belongs to the pyrrolidine family It features a five-membered pyrrolidine ring with an amino group and a carboxamide group attached at the same carbon (C3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Cyclization: The cyclization process involves the formation of the pyrrolidine ring through a series of reactions, including nucleophilic substitution and cyclization.

    Functional Group Introduction: The amino and carboxamide groups are introduced through selective functionalization reactions, such as amination and amidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the pyrrolidine ring.

    Reduction Products: Amines or alcohols derived from the reduction of the carboxamide group.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

    (3S)-3-aminopyrrolidine-3-carboxylic acid: A structurally similar compound with an amino group and a carboxylic acid group attached to the pyrrolidine ring.

    (3S)-N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine: Another pyrrolidine derivative with different substituents.

Uniqueness:

    Structural Features: The presence of the cyclopentyl group and the specific stereochemistry at C3 make (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide unique.

    Biological Activity: Its unique structure may confer distinct biological activities and interactions compared to other similar compounds.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide

InChI

InChI=1S/C10H19N3O/c11-8-5-6-13(7-8)10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14)/t8-/m0/s1

InChI Key

ZUWYKAFWIAONPN-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(C1)NC(=O)N2CC[C@@H](C2)N

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(C2)N

Origin of Product

United States

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